2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide
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Overview
Description
This compound, with the molecular formula C11H11FN4O and a molecular weight of 234.23 g/mol, is known for its azido group, which imparts unique reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the introduction of the azido group into a pre-formed cyclopropyl-phenylacetamide scaffold. One common method involves the reaction of N-cyclopropyl-2-(4-fluorophenyl)acetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its reactivity due to the presence of the azido group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules through a cycloaddition reaction, allowing for the selective labeling of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-phenylacetamide: Lacks the cyclopropyl and fluorophenyl groups, resulting in different reactivity and applications.
2-Azido-N-cyclopropylacetamide:
2-Azido-2-(4-fluorophenyl)acetamide: Lacks the cyclopropyl group, leading to variations in its reactivity and applications.
Uniqueness
2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide is unique due to the combination of the azido group with the cyclopropyl and fluorophenyl moieties. This unique structure imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-8-3-1-7(2-4-8)10(15-16-13)11(17)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQVDRDRGXBRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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